molecular formula C22H20N2O2 B221653 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide

3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide

Cat. No. B221653
M. Wt: 344.4 g/mol
InChI Key: GONFYUVPWPOVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide, also known as MMMPB, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. MMMPB belongs to the class of N-phenylbenzamides and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body.

Mechanism of Action

The mechanism of action of 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide involves its ability to modulate the activity of enzymes and receptors in the body. 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in inflammation and cancer progression. 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide has also been shown to modulate the activity of certain receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide depend on the specific application and dose used. In cancer research, 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a decrease in inflammation. In pain management research, 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to reduce pain perception by modulating the activity of certain receptors involved in pain signaling.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide in lab experiments is its high purity and specificity. 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide has been extensively characterized and validated in various assays, making it a reliable tool for scientific research. However, one limitation of using 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide is its potential toxicity and off-target effects. Careful dose optimization and toxicity testing are necessary to ensure the safety and efficacy of 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide in lab experiments.

Future Directions

For research on 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide include further characterization of its mechanism of action, optimization of its therapeutic potential, and development of novel analogs with improved properties. 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide has shown promise in several areas of scientific research, and further investigation is necessary to fully realize its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide involves several steps, including the reaction of 3-methylbenzoyl chloride with 3-aminophenylboronic acid, followed by the reaction of the resulting product with 3-methylbenzamidine. The final product is obtained through a purification process involving recrystallization. The purity of 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide is typically verified using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and pain management. In cancer research, 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to inhibit the growth of certain cancer cells by modulating the activity of enzymes involved in cell proliferation and survival. In inflammation research, 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide has been studied for its ability to reduce the production of inflammatory cytokines and chemokines. In pain management research, 3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to modulate the activity of certain receptors involved in pain perception.

properties

Product Name

3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

3-methyl-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C22H20N2O2/c1-15-6-3-8-17(12-15)21(25)23-19-10-5-11-20(14-19)24-22(26)18-9-4-7-16(2)13-18/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

GONFYUVPWPOVIQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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